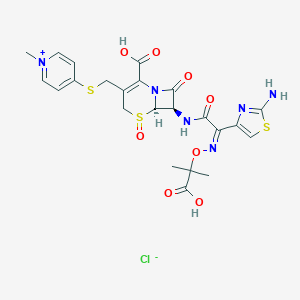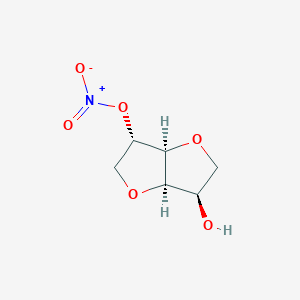![molecular formula C8H7NO4 B026674 4-[(E)-2-nitroethenyl]benzene-1,2-diol CAS No. 108074-44-8](/img/structure/B26674.png)
4-[(E)-2-nitroethenyl]benzene-1,2-diol
描述
"4-[(E)-2-nitroethenyl]benzene-1,2-diol" is a compound with significant interest due to its unique chemical structure and properties. Its study involves understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "4-[(E)-2-nitroethenyl]benzene-1,2-diol" involves complex organic synthesis techniques. For example, the synthesis and characterization of related nitro-substituted compounds have been reported, using a variety of experimental and computational techniques, including UV–vis, fluorescence, FT-IR, and NMR spectroscopies, along with density functional theory (DFT) methods for computational analysis (Kumar et al., 2019).
Molecular Structure Analysis
The molecular structure of nitro-substituted compounds is often determined using X-ray diffraction, revealing important aspects like bond lengths, angles, and conformations. For instance, the structure of "4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide" shows an E conformation of the hydrazone double bond, illustrating the detailed molecular geometry and intramolecular interactions within similar compounds (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of "4-[(E)-2-nitroethenyl]benzene-1,2-diol" can be studied through its reactions and interaction with various reagents. Research on related compounds demonstrates the potential for solvatochromism and applications as solvatochromic switches, highlighting the influence of nitro groups on chemical behavior and reactivity (Nandi et al., 2012).
科学研究应用
Synthesis of Novel Compounds : A study demonstrated the synthesis of novel pyrrolo[1,2-a]quinoxaline-4(5H)-one derivatives using benzene-1,2-diamines, dialkyl acetylenedicarboxylates, and derivatives of nitrostyrene, including (E)-(2-nitroethenyl)benzene, in a one-pot reaction (Moradi, Piltan, & Abasi, 2014).
Preparation of Binuclear Zinc Phthalocyanine : Research developed a method to synthesize 1,2-bis(3,4-dicyanophenoxymethyl)benzene from 1,2-bis(hydroxymethyl)benzene and 4-nitrophthalodinitrile, leading to a binuclear zinc phthalocyanine with potential applications in various fields (Tolbin et al., 2002).
Study of Metal Complexes in Pharmaceuticals : A study investigated the complexation of 4-[(1R)-2-amino-1-hydroxyethyl] benzene-1,2-diol with metal ions in pharmaceutical applications. The study included spectrophotometric methods for determining complex stability and stoichiometry (Kaushik, Bharadwaj, & Jaiswal, 2022).
Regioselective Oxidative Coupling : Another research focused on the oxidative coupling of 4-hydroxystilbenes to synthesize compounds like resveratrol and ε-viniferin, indicating potential applications in synthesizing biologically active compounds (Sako, Hosokawa, Ito, & Iinuma, 2004).
Gas Sensing Properties : A study synthesized novel mono and ball-type metallo phthalocyanines substituted with N,N'-bis(salicylidene)-1,2-phenylenediamine for use in electrical and gas sensing applications, demonstrating the diverse applications of such compounds (Yazıcı et al., 2015).
Crystal Structure Analysis : Research has been conducted on the crystal structure determination of various benzene derivatives, including 4-(hydroxyl-phenyl)-acetonitrile and 4-(nitro-phenyl)-acetonitrile, which are structurally related to 4-[(E)-2-nitroethenyl]benzene-1,2-diol. These studies provide valuable insights into the structural properties of such compounds (Goubitz et al., 1999).
属性
IUPAC Name |
4-[(E)-2-nitroethenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJASJHXECDHOM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-nitroethenyl]benzene-1,2-diol | |
CAS RN |
108074-44-8 | |
| Record name | 1,2-Dihydroxy-4-(nitroethenyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108074448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)


![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)





![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)


